1-(Oxetan-3-yl)azetidin-3-amine hemioxalate
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Overview
Description
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine is a compound with the molecular formula C14H26N4O6 It is a heterocyclic compound containing both azetidine and oxetane rings
Preparation Methods
The synthesis of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine involves several steps. One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin- or oxetan-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine undergoes various chemical reactions, including:
Aza-Michael Addition: This reaction involves the addition of NH-heterocycles to the compound, forming functionalized azetidine and oxetane derivatives.
Suzuki–Miyaura Cross-Coupling: This reaction involves the coupling of brominated pyrazole–azetidine hybrids with boronic acids to form new heterocyclic compounds.
Common reagents used in these reactions include NH-heterocycles, boronic acids, and catalysts like DBU. The major products formed from these reactions are functionalized azetidine and oxetane derivatives.
Scientific Research Applications
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine involves its interaction with molecular targets and pathways in biological systems. For example, its derivatives can modulate GABA A receptors, enhancing their activity and potentially providing therapeutic benefits in neurological disorders . The exact molecular targets and pathways may vary depending on the specific derivative and its application.
Comparison with Similar Compounds
Oxalic acid;1-(oxetan-3-yl)azetidin-3-amine can be compared with other similar compounds, such as:
Azetidine Derivatives: These compounds contain the azetidine ring and are known for their biological activity and pharmaceutical applications.
Oxetane Derivatives: These compounds contain the oxetane ring and are used in various chemical and pharmaceutical applications.
Oxetin: A compound with a similar structure, known for its antibacterial and herbicidal effects.
The uniqueness of oxalic acid;1-(oxetan-3-yl)azetidin-3-amine lies in its combination of both azetidine and oxetane rings, providing a versatile platform for the development of new compounds with diverse applications.
Properties
Molecular Formula |
C14H26N4O6 |
---|---|
Molecular Weight |
346.38 g/mol |
IUPAC Name |
oxalic acid;1-(oxetan-3-yl)azetidin-3-amine |
InChI |
InChI=1S/2C6H12N2O.C2H2O4/c2*7-5-1-8(2-5)6-3-9-4-6;3-1(4)2(5)6/h2*5-6H,1-4,7H2;(H,3,4)(H,5,6) |
InChI Key |
XCGQDMHQGSANRM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1C2COC2)N.C1C(CN1C2COC2)N.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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